molecular formula C15H20N2O2 B12632190 N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide CAS No. 920338-81-4

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide

Cat. No.: B12632190
CAS No.: 920338-81-4
M. Wt: 260.33 g/mol
InChI Key: QXVGDNPPCONFJF-UHFFFAOYSA-N
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Description

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes a cyclopropyl ring, an acetamide group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is unique due to the presence of both the cyclopropyl ring and the phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920338-81-4

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(1-acetamidocyclopropyl)-1-phenylethyl]acetamide

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14(13-6-4-3-5-7-13)10-15(8-9-15)17-12(2)19/h3-7,14H,8-10H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

QXVGDNPPCONFJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1(CC1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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